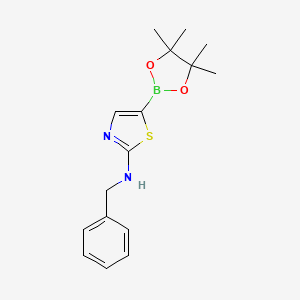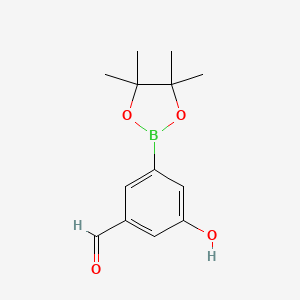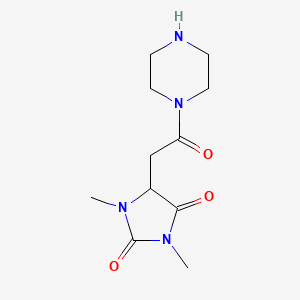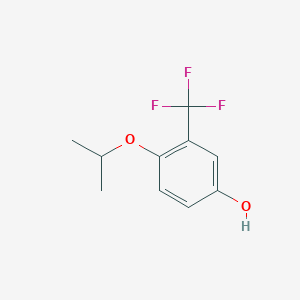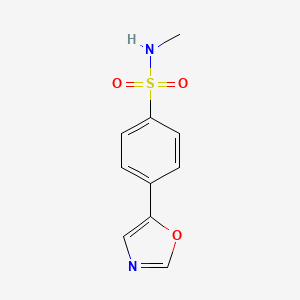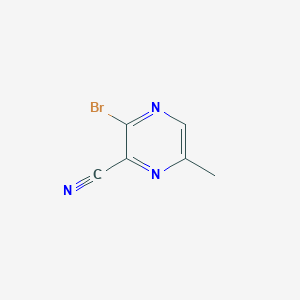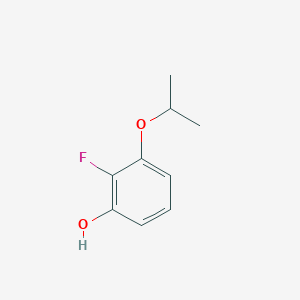
2-FLUORO-3-(PROPAN-2-YLOXY)PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2 . It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.
Synthesis Analysis
FIP can be synthesized through several different methods, with the most common route involving the reaction between 2-chloro-3-fluoroanisole and isopropyl phenol in the presence of a base catalyst. The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isopropoxyphenol includes a phenol group, an isopropoxy group, and a fluorine atom attached to the aromatic ring . Its IUPAC name is 2-fluoro-3-isopropoxyphenol and its InChI Code is 1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 .Physical and Chemical Properties Analysis
2-Fluoro-3-isopropoxyphenol is a liquid with a molecular weight of 170.18 . It is a white powder soluble in organic solvents like methanol, ethanol, and acetone.科学的研究の応用
Synthetic Chemistry and Material Science Applications 2-Fluoro-3-isopropoxyphenol, due to its structural and chemical properties, finds applications in synthetic chemistry and material science. This compound serves as a precursor or an intermediate in the synthesis of various complex molecules and polymers. For example, fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including derivatives with a 2-fluoro-3-isopropoxyphenol moiety, have been synthesized and copolymerized with styrene, indicating potential applications in material science for creating polymers with specific characteristics (Krause et al., 2019).
Biocatalysis and Green Chemistry There's an emerging interest in utilizing biocatalytic processes for synthesizing fluorinated compounds due to their environmentally friendly nature and the unique properties that fluorine imparts to organic molecules. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from related compounds demonstrates the potential for using biological systems to incorporate fluorine into organic molecules, potentially opening up new avenues for the synthesis of fluorinated polymers and pharmaceuticals in an eco-friendly manner (Liu et al., 2022).
Environmental Biotechnology The degradation of fluorophenols, including 2-fluoro-3-isopropoxyphenol, by microorganisms, is a field of interest within environmental biotechnology. Research on Rhodococcus strains capable of utilizing fluorophenols as sole carbon and energy sources underscores the potential for bioremediation strategies to address environmental contamination by fluoroorganic compounds. These studies highlight the adaptability of certain bacteria to degrade complex organofluorine compounds, which could be pivotal in cleaning up polluted sites (Duque et al., 2012).
Safety and Hazards
将来の方向性
While specific future directions for 2-Fluoro-3-isopropoxyphenol are not mentioned in the search results, there is a general interest in the development of fluorous compounds, including those with smaller perfluorinated units, to promote biodegradability . This suggests potential future research directions in the synthesis and application of 2-Fluoro-3-isopropoxyphenol and similar compounds.
生化学分析
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-3-isopropoxyphenol in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isopropoxyphenol at different dosages in animal models are currently unknown. It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 2-Fluoro-3-isopropoxyphenol is involved in are not well-studied. It is known that phenolic compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isopropoxyphenol within cells and tissues are currently unknown. It is known that phenolic compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-isopropoxyphenol and its effects on activity or function are currently unknown. It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-fluoro-3-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOPHLKWJDJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



